N-[(4-methylcyclohexyl)carbonyl]valine
Description
N-[(4-Methylcyclohexyl)carbonyl]valine is a modified amino acid derivative where the α-amino group of L-valine is acylated with a 4-methylcyclohexyl carbonyl moiety. This structural modification enhances lipophilicity and may influence biological activity, solubility, and metabolic stability compared to unmodified valine. The 4-methylcyclohexyl group introduces steric bulk and conformational rigidity, which could affect interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(2)11(13(16)17)14-12(15)10-6-4-9(3)5-7-10/h8-11H,4-7H2,1-3H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKDWOYFFPADLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylcyclohexyl)carbonyl]valine typically involves the reaction of valine with 4-methylcyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(4-methylcyclohexyl)carbonyl]valine can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: The compound can be reduced to form various derivatives, including the reduction of the carbonyl group to a hydroxyl group.
Substitution: this compound can participate in substitution reactions, where the valine moiety or the cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-[(4-methylcyclohexyl)carbonyl]valine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential role in protein synthesis and enzyme interactions. It serves as a model compound for understanding the behavior of valine derivatives in biological systems.
Medicine: this compound has potential applications in drug development. Its structural properties make it a candidate for designing new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-methylcyclohexyl)carbonyl]valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[(4-methylcyclohexyl)carbonyl]valine with selected analogs based on substituents, molecular weight, and key physicochemical parameters inferred from similar compounds:
*Note: Data for this compound is extrapolated from structural analogs.
Key Observations:
- Lipophilicity : The 4-methylcyclohexyl group confers higher LogP compared to methoxybenzoyl derivatives, suggesting improved membrane permeability .
- Steric Effects : The cyclohexyl moiety may reduce metabolic degradation compared to planar aromatic groups (e.g., phenyl or benzoyl), as seen in analogs like N-[2-chloro-4-(trifluoromethyl)phenyl]valine .
- Thermal Stability : Cyclohexyl-containing compounds often exhibit higher melting points than aliphatic analogs but lower than halogenated aryl derivatives .
Antimicrobial and Antioxidant Activity
- 4-[(4-Bromophenyl)sulfonyl]phenyl-valine analogs () demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and antioxidant capacity (IC~50~: 45 µM in DPPH assay) .
- N-(4-Methoxybenzoyl)-L-valine: No direct activity reported, but methoxybenzoyl groups are associated with anti-inflammatory properties in other contexts .
Analgesic Activity
- 4-[N-(4-Hydroxyphenyl)carboximidoyl]-2-methoxyphenol () showed analgesic effects but was less potent than paracetamol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
